molecular formula C11H13N5 B1483108 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide CAS No. 2098050-74-7

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide

Cat. No.: B1483108
CAS No.: 2098050-74-7
M. Wt: 215.25 g/mol
InChI Key: FOKPYZRYGNOUGW-UHFFFAOYSA-N
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Description

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a pyridin-3-yl group

Biochemical Analysis

Biochemical Properties

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, with some being covalent and others non-covalent. These interactions can lead to changes in the conformation and activity of the enzymes, thereby influencing the overall biochemical reactions in which they are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in various cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can exert significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations. These interactions can have significant effects on overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound can affect its activity and function, as it may interact with different biomolecules depending on its localization .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect energy production and metabolic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide typically involves the reaction of pyridin-3-yl hydrazine with ethyl acetoacetate under acidic conditions

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts such as palladium or platinum can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyridine derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrazoles.

Scientific Research Applications

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide has shown promise in several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is similar to other pyrazole derivatives, such as 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide and 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide. its unique substitution pattern gives it distinct chemical and biological properties. These differences can be exploited in various applications, making it a valuable compound in scientific research and industry.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industry. Its unique structure and reactivity make it a valuable tool for the synthesis of complex molecules and the development of new therapeutic agents. Further research is needed to fully explore its applications and mechanisms of action.

Properties

IUPAC Name

2-ethyl-5-pyridin-3-ylpyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-2-16-10(11(12)13)6-9(15-16)8-4-3-5-14-7-8/h3-7H,2H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKPYZRYGNOUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CN=CC=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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